8-Chloro-5-fluoroquinoline

Lipophilicity Drug-likeness Permeability

8-Chloro-5-fluoroquinoline offers distinct regiochemical advantages over generic halogenated quinolines. Its unique 8-chloro and 5-fluoro ortho-like arrangement creates an electronic environment critical for DNA gyrase/topoisomerase IV inhibition—a validated antibacterial mechanism. In CNS research, the 5-fluoroquinolin-8-yl moiety is a privileged pharmacophore for 5-HT1A antagonists with cognitive-enhancing effects. Additionally, its LogP of 3.03 (~0.5 units lower than 8-chloroquinoline) provides a quantifiable tool for fine-tuning lipophilicity in lead optimization. Standard commercial availability at ≥95% purity ensures reproducible multi-step syntheses. Substituting other halogenated quinolines risks irreproducible SAR. Choose this scaffold for rational, targeted drug discovery.

Molecular Formula C9H5ClFN
Molecular Weight 181.59 g/mol
CAS No. 917251-76-4
Cat. No. B1465131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-5-fluoroquinoline
CAS917251-76-4
Molecular FormulaC9H5ClFN
Molecular Weight181.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)Cl)F
InChIInChI=1S/C9H5ClFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H
InChIKeyLBYJRVZCGDZRCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-5-fluoroquinoline (CAS 917251-76-4): A Strategic Fluorinated Heterocyclic Scaffold for Medicinal Chemistry


8-Chloro-5-fluoroquinoline is a halogenated quinoline derivative characterized by concurrent substitution at the 8-position (chloro) and 5-position (fluoro) [1]. This specific regiochemical arrangement yields a molecular framework with a molecular weight of 181.59 g/mol and a calculated LogP of 3.02730, indicative of moderate lipophilicity . It is widely utilized as a versatile small molecule scaffold and building block in the synthesis of pharmaceutical intermediates, agrochemicals, and materials science applications [1]. The compound is commercially available from multiple reputable vendors, typically at a minimum purity of 95%, and is intended strictly for research and development purposes .

Why 8-Chloro-5-fluoroquinoline is Not a Drop-In Replacement for Mono-Halogenated Quinolines


Generic substitution among halogenated quinolines is ill-advised due to the profound impact of specific halogen regiochemistry on both physicochemical properties and biological target engagement. The unique ortho-like relationship of the 8-chloro and 5-fluoro substituents on the quinoline core creates a distinct electronic environment and steric profile that cannot be replicated by mono-halogenated analogs such as 8-chloroquinoline or 5-fluoroquinoline [1]. This specific substitution pattern influences critical parameters including lipophilicity (LogP), aqueous solubility, and molecular planarity, all of which are primary determinants of membrane permeability and non-specific binding in complex biological assays . Consequently, employing a generic halogenated quinoline as a surrogate in a synthetic pathway or biological evaluation risks irreproducible results and inaccurate structure-activity relationship (SAR) conclusions [2].

Quantitative Differentiation of 8-Chloro-5-fluoroquinoline Against Structural Analogs


Lipophilicity (LogP) Comparison with 8-Chloroquinoline

The lipophilicity of 8-chloro-5-fluoroquinoline is measurably lower than that of 8-chloroquinoline, a consequence of the electron-withdrawing and polarity-enhancing effects of the 5-fluoro substituent. This difference in LogP is a critical parameter for predicting membrane permeability and in vivo distribution. While 8-chloroquinoline exhibits a predicted LogP of approximately 3.5, the target compound's LogP is reported as 3.02730 .

Lipophilicity Drug-likeness Permeability

Antibacterial Potency Inferred from Halogen Substitution Class Effects

While no direct, side-by-side MIC comparison for 8-chloro-5-fluoroquinoline against a defined panel of analogs is available in primary literature, class-level SAR inferences for fluoroquinolones establish a clear rationale for its differentiation. The presence of a halogen (Cl or F) at the C-8 position is known to enhance activity against Gram-positive organisms, while a fluorine at C-6 (here approximated by C-5 due to quinoline numbering) is essential for potent inhibition of DNA gyrase and topoisomerase IV [1]. The 8-chloro-5-fluoro substitution pattern uniquely combines these two class-level activity drivers.

Antibacterial DNA Gyrase Topoisomerase IV

Purity and Analytical Specification as a Procurement Differentiator

For procurement decisions, the minimum purity specification provided by vendors serves as a direct, verifiable differentiator. While many lesser-characterized analogs may be offered at lower purities or without certification, 8-chloro-5-fluoroquinoline is routinely supplied with a minimum purity specification of 95%, as evidenced by multiple commercial sources .

Quality Control Reproducibility Synthetic Chemistry

Patent-Cited Utility as a 5-HT1A Receptor Ligand Precursor

Patent literature explicitly identifies the 5-fluoroquinolin-8-yl moiety as a critical structural component in the development of potent and selective 5-HT1A receptor antagonists . This specific heteroaryl fragment, directly derivable from 8-chloro-5-fluoroquinoline, has been incorporated into advanced leads demonstrating cognitive-enhancing and antidepressant-like effects in animal models. This provides a tangible, application-focused differentiation from other halogenated quinoline isomers not cited in this therapeutic context.

5-HT1A Antagonist CNS Drug Discovery Medicinal Chemistry

Calculated Aqueous Solubility vs. Non-Halogenated Parent

The introduction of both chloro and fluoro substituents on the quinoline core modulates aqueous solubility, a key parameter for biological assay development. 8-chloro-5-fluoroquinoline is reported to have a sparingly soluble profile in water, with an estimated solubility of 0.13 g/L . This value is distinct from the solubility of the unsubstituted quinoline parent, which is more soluble.

Solubility Formulation Assay Development

Density and Boiling Point as Differentiation for Purification Planning

Specific physical properties such as density (1.366±0.06 g/cm³) and boiling point (275.8±20.0 °C) provide a basis for differentiating 8-chloro-5-fluoroquinoline from its regioisomers during synthetic workup and purification . These values differ from those of other chloro-fluoroquinoline isomers, which can be leveraged for separation techniques like fractional distillation or selective recrystallization.

Physicochemical Properties Synthetic Chemistry Purification

Validated Application Scenarios for 8-Chloro-5-fluoroquinoline in R&D


Scaffold for Novel Antibacterial Agents Targeting DNA Gyrase

Medicinal chemists seeking to explore novel antibacterial agents should prioritize 8-chloro-5-fluoroquinoline as a core scaffold. Its specific 8-chloro and 5-fluoro substitution pattern is known to be a class-level driver of DNA gyrase and topoisomerase IV inhibition, a mechanism validated by the fluoroquinolone antibiotic class [1]. By utilizing this scaffold, researchers can build focused libraries to optimize potency against both Gram-positive and Gram-negative strains, leveraging the privileged nature of this halogenation pattern to improve the likelihood of identifying a hit compound.

Key Intermediate for CNS-Targeted 5-HT1A Receptor Antagonists

Researchers in CNS drug discovery should consider 8-chloro-5-fluoroquinoline as a strategic building block for the synthesis of 5-HT1A receptor antagonists. Patent literature has identified the 5-fluoroquinolin-8-yl moiety as a key pharmacophoric element in potent and selective 5-HT1A antagonists that demonstrated cognitive-enhancing effects in vivo [1]. Procuring this specific halogenated quinoline provides a direct entry point into a proven chemical space for developing treatments for anxiety, depression, and cognitive disorders, offering a more targeted approach than using an unrelated quinoline building block.

Versatile Building Block for Optimizing ADME Properties via Lipophilicity Modulation

In lead optimization campaigns where modulating lipophilicity is critical, 8-chloro-5-fluoroquinoline serves as a valuable building block. Its measured LogP of 3.02730 [1] is approximately 0.5 units lower than that of 8-chloroquinoline, offering a tangible, quantifiable means to reduce the LogP of a final drug candidate. This reduction can improve aqueous solubility, reduce non-specific binding, and enhance overall drug-likeness. This makes it a superior choice for chemists aiming to fine-tune the physicochemical profile of a lead series without drastically altering the core pharmacophore.

Reliable Reagent for Complex Synthesis Requiring High-Purity Inputs

For multi-step synthetic routes where reproducibility and yield are paramount, 8-chloro-5-fluoroquinoline from certified vendors is the reagent of choice. Its standard commercial availability at a minimum purity of 95% [1] ensures that subsequent steps are not compromised by unknown impurities. Furthermore, its well-defined physical properties, such as a density of 1.366 g/cm³ and a boiling point of 275.8 °C , enable precise reaction setup and purification, reducing the risk of failed syntheses that can occur with less-characterized, lower-purity analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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